molecular formula C17H20ClNO3 B10796600 4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol

4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol

Cat. No.: B10796600
M. Wt: 321.8 g/mol
InChI Key: UTQRIOBWBSBXPN-UHFFFAOYSA-N
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Description

4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol is an organic compound that features a phenolic structure with two methoxy groups and a chlorophenyl ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethoxyphenol and 2-(4-chlorophenyl)ethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The 2-(4-chlorophenyl)ethylamine is added to a solution of 2,6-dimethoxyphenol in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol: Unique due to its specific substitution pattern and potential biological activity.

    2,6-Dimethoxyphenol: Lacks the chlorophenyl ethylamine moiety, resulting in different chemical and biological properties.

    4-Chlorophenethylamine: Does not contain the phenolic and methoxy groups, leading to distinct reactivity and applications.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-[[2-(4-chlorophenyl)ethylamino]methyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c1-21-15-9-13(10-16(22-2)17(15)20)11-19-8-7-12-3-5-14(18)6-4-12/h3-6,9-10,19-20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQRIOBWBSBXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CNCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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